

# Head-to-head comparison of Pan-RAS-IN-2 and BI-2865

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Pan-RAS-IN-2*

Cat. No.: *B15602915*

[Get Quote](#)

## Head-to-Head Comparison: Pan-RAS-IN-2 and BI-2865

A detailed guide for researchers, scientists, and drug development professionals on two distinct pan-RAS inhibitors.

In the landscape of targeted cancer therapy, the development of inhibitors against the historically "undruggable" RAS family of oncoproteins represents a significant breakthrough. This guide provides a comprehensive head-to-head comparison of two notable pan-RAS inhibitors: **Pan-RAS-IN-2** (also known as pan-KRAS-IN-2 or Pan-rasin-2) and BI-2865. While both compounds aim to inhibit a broad range of RAS mutants, they achieve this through fundamentally different mechanisms of action, offering distinct profiles for researchers and drug developers. **Pan-RAS-IN-2** acts as a molecular glue, inducing a novel protein-protein interaction, whereas BI-2865 is a non-covalent inhibitor that targets the GDP-bound "off" state of KRAS.

## Executive Summary

| Feature             | Pan-RAS-IN-2 (Pan-rasin-2)                                                    | BI-2865                                                                                    |
|---------------------|-------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Mechanism of Action | Molecular glue; forms a ternary complex with Cyclophilin A (CYPA) and RAS(ON) | Non-covalent inhibitor of the GDP-bound (inactive) state of KRAS                           |
| Target Specificity  | Pan-KRAS (WT and various mutants)                                             | Pan-KRAS (WT and various mutants), with selectivity over HRAS and NRAS                     |
| Binding Pocket      | Switch I/II pocket                                                            | Switch II pocket                                                                           |
| Key Advantage       | Novel mechanism with potential to overcome certain resistance pathways        | Well-characterized direct inhibitor with demonstrated cellular and <i>in vivo</i> activity |

## Biochemical Activity

Pan-RAS-IN-2 demonstrates potent inhibition of various KRAS mutants in biochemical assays, with IC<sub>50</sub> values in the low nanomolar range for most tested variants, with the notable exception of KRAS G13D.<sup>[1]</sup> BI-2865 exhibits high-affinity binding to the GDP-loaded state of wild-type and mutant KRAS, with dissociation constants (K<sub>d</sub>) also in the low nanomolar range.<sup>[2][3]</sup>

| Target    | Pan-RAS-IN-2 (IC50, nM)[1] | BI-2865 (Kd, nM)[2][3] |
|-----------|----------------------------|------------------------|
| KRAS WT   | ≤10                        | 6.9                    |
| KRAS G12C | ≤10                        | 4.5                    |
| KRAS G12D | ≤10                        | 32                     |
| KRAS G12V | ≤10                        | 26                     |
| KRAS G12S | ≤10                        | Not Reported           |
| KRAS G12A | ≤10                        | Not Reported           |
| KRAS G13D | >10,000                    | 4.3                    |
| KRAS Q61H | ≤10                        | Not Reported           |
| HRAS      | Not Reported               | >5,000-10,000          |
| NRAS      | Not Reported               | >5,000-10,000          |

## Cellular Activity

In cellular assays, both inhibitors demonstrate effective suppression of RAS-driven signaling and proliferation. BI-2865 has been shown to inhibit the proliferation of Ba/F3 cells expressing various KRAS mutants with a mean IC50 of approximately 140 nM.[2][3] It also inhibits the phosphorylation of downstream effectors ERK and RSK, with mean IC50 values of roughly 150 nM and 70 nM, respectively, in KRAS mutant models.[4] While specific cellular IC50 values for **Pan-RAS-IN-2** are not as broadly reported in publicly available literature, its significant inhibitory activity on the proliferation of RAS mutant cell lines has been noted.

| Assay                      | Pan-RAS-IN-2                                | BI-2865                                        |
|----------------------------|---------------------------------------------|------------------------------------------------|
| Cell Proliferation (Ba/F3) | Significant inhibitory activity reported    | ~140 nM (mean IC50 for G12C, G12D, G12V)[2][3] |
| pERK Inhibition            | Inhibition of downstream signaling reported | ~150 nM (mean IC50 in KRAS mutant models)[4]   |
| pRSK Inhibition            | Not Reported                                | ~70 nM (mean IC50 in KRAS mutant models)[4]    |

## In Vivo Efficacy

BI-2865 has a closely related analog, BI-2493, which was developed for improved in vivo properties and has demonstrated anti-tumor efficacy in various KRAS mutant and KRAS wild-type amplified xenograft models.<sup>[5][6][7][8][9][10]</sup> While BI-2865 itself is less suitable for in vivo studies, its derivatization into BI-2493 confirms the therapeutic potential of this chemical scaffold.<sup>[6]</sup> Information regarding the in vivo efficacy of **Pan-RAS-IN-2** is not as readily available in the public domain.

## Mechanism of Action and Signaling Pathways

### **Pan-RAS-IN-2**: A Molecular Glue Approach

**Pan-RAS-IN-2** employs a sophisticated molecular glue mechanism. It facilitates the formation of a ternary complex between Cyclophilin A (CYPA) and the active, GTP-bound (ON) state of RAS. This induced proximity sterically hinders the interaction of RAS with its downstream effectors, such as RAF, thereby blocking the MAPK signaling cascade.







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. BI-2865 | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. opnme.com [opnme.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Pan-KRAS inhibitors BI-2493 and BI-2865 display potent anti-tumor activity in tumors with KRAS wild-type allele amplification. | Broad Institute [broadinstitute.org]
- To cite this document: BenchChem. [Head-to-head comparison of Pan-RAS-IN-2 and BI-2865]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15602915#head-to-head-comparison-of-pan-ras-in-2-and-bi-2865\]](https://www.benchchem.com/product/b15602915#head-to-head-comparison-of-pan-ras-in-2-and-bi-2865)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)